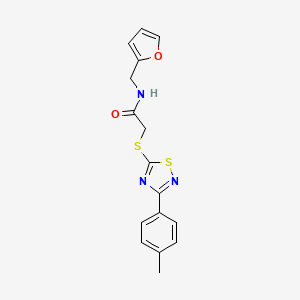

N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

This compound features a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked acetamide moiety at position 4. The acetamide nitrogen is further substituted with a furan-2-ylmethyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-11-4-6-12(7-5-11)15-18-16(23-19-15)22-10-14(20)17-9-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJKDGCUARYGDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

Coupling Reactions: The final step involves coupling the furan and thiadiazole rings with the tolyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted furan and thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiadiazole moieties can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with enzymatic pathways critical for bacterial survival .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.98 µg/ml |

| Compound B | E. coli | 3.9 µg/ml |

| Compound C | P. aeruginosa | 1.5 µg/ml |

Anti-inflammatory Properties

N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been studied for its potential as an anti-inflammatory agent. The compound acts as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in inflammatory responses. In animal models, oral administration of related compounds has shown significant reductions in leukocyte recruitment during acute inflammation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiadiazole derivatives against various viral pathogens. For example, certain derivatives have demonstrated efficacy against Dengue virus and Tobacco Mosaic Virus (TMV), showcasing the ability to inhibit viral replication processes . The structure-activity relationship (SAR) studies indicate that modifications to the thiadiazole ring can enhance antiviral potency.

Table 2: Antiviral Efficacy of Thiadiazole Derivatives

| Compound Name | Virus Type | EC50 Value (µM) |

|---|---|---|

| Compound D | Dengue Virus | 7.2 |

| Compound E | Tobacco Mosaic Virus | 30.57 |

Anticancer Potential

Thiadiazole derivatives have also been explored for their anticancer properties. Some compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, certain derivatives have been reported to inhibit specific enzymes involved in tumor growth and metastasis .

Mechanistic Insights and Case Studies

The pharmacological mechanisms underlying the activity of N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide are under investigation through various case studies:

- Case Study 1 : A study involving a series of thiadiazole derivatives revealed that modifications to the furan ring can significantly enhance antibacterial activity against resistant strains.

- Case Study 2 : In vitro assays demonstrated that specific structural features in the compound promote selective binding to PI3Kγ, leading to reduced inflammatory cytokine production in macrophages.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiadiazole rings can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Hypotheses

- Antibacterial Potential: The thiadiazole core in showed antibacterial activity, suggesting the target compound may share this property due to structural similarity.

- Anti-inflammatory Activity : Triazole-thioacetamides () inhibited exudation, implying that the target’s thiadiazole-thioacetamide scaffold could be optimized for similar applications.

- Structure-Activity Relationship (SAR) : The combination of p-tolyl (hydrophobic), furan (π-π interactions), and thioether (flexibility) may synergize for multitarget activity, though experimental validation is needed.

Data Table: Structural and Functional Comparison

Biological Activity

N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic compound that combines a furan moiety with a thiadiazole derivative. The structural features of this compound suggest potential biological activities, particularly in areas such as antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes:

- A furan ring which is known for its reactivity and biological properties.

- A thiadiazole ring , which has been associated with various pharmacological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds featuring the 1,2,4-thiadiazole moiety have shown effectiveness against various bacterial strains.

Key Findings:

- Compounds with similar structures to N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Thiadiazole Derivative A | S. aureus | 32.6 |

| Thiadiazole Derivative B | E. coli | 62.5 |

| Thiadiazole Derivative C | Bacillus cereus | 47.5 |

Anticancer Activity

The furan-containing compounds have been studied for their potential anticancer properties. The interactions of these compounds with cellular pathways suggest they may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Research Insights:

- Furan derivatives have been linked to the inhibition of PI3K pathways, which are crucial in cancer progression .

The biological activity of N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in microbial resistance or cancer cell survival.

- Synergistic Effects: When combined with other antimicrobial agents, compounds containing thiadiazole or furan rings may exhibit enhanced activity due to synergistic effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity.

Study 2: Anticancer Potential

Another research project focused on the anticancer potential of furan derivatives in vitro. The study found that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways.

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and what are their critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical procedure involves:

Thione precursor preparation : React 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with KOH in ethanol/water .

Alkylation : Add chloroacetamide derivatives (e.g., N-(furan-2-ylmethyl)chloroacetamide) under reflux (1–2 hours) to form the thioether bond .

- Critical parameters :

- Solvent choice (ethanol/water mixtures improve solubility).

- Stoichiometric control of KOH to avoid side reactions.

- Reaction temperature (reflux at ~80°C ensures activation energy).

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze ¹H/¹³C NMR for furan (δ 6.2–7.4 ppm), thiadiazole (δ 8.1–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) signals .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .

- Elemental analysis : Match calculated vs. observed C, H, N, S content (e.g., C: ±0.3% tolerance) .

Q. What purification techniques are optimal for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or ethanol/water mixtures to remove unreacted precursors .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7 ratio) for polar impurities .

- Yield optimization : Typical yields range from 65–80% after recrystallization .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what structural features correlate with efficacy?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). The thiadiazole-thioether moiety shows high affinity for hydrophobic pockets .

- QSAR studies : Correlate logP values (lipophilicity) with anti-exudative activity; optimal logP ~2.5–3.0 enhances membrane permeability .

- Key structural features :

- p-Tolyl group : Enhances π-π stacking with aromatic residues in enzyme active sites .

- Furan methyl group : Modulates steric hindrance for selective binding .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., 48-hour incubation) .

- Control for impurities : Verify purity via HPLC (>95%) to exclude confounding effects from byproducts .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent variability .

Q. What strategies optimize the reaction yield for large-scale synthesis (>10 g)?

- Methodological Answer :

- Solvent optimization : Replace ethanol with DMF to enhance solubility of thiadiazole intermediates .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .

- Process automation : Use continuous-flow reactors to maintain precise temperature and mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.